
3-Tert-butylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butylpyrrolidin-3-ol is a chemical compound with the molecular formula C8H17NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound has garnered attention due to its unique physical, chemical, and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One effective preparation method for 3-Tert-butylpyrrolidin-3-ol involves the hydroxylation of 1-benzoylpyrrolidine using Aspergillus sp. This process yields (S)-1-benzoyl-3-pyrrolidinol, which can be further converted to 3-pyrrolidinol and its derivatives through chemical reactions . Another classical method for the preparation of five-membered heterocycles like pyrrolidine is the 1,3-dipolar cycloaddition between a 1,3-dipole (such as a nitrone, azide, or azomethine ylide) and a dipolarophile (typically an olefin) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microbial hydroxylation and stereoselective enzymatic esterification suggests potential scalability for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions can vary depending on the desired outcome.
Common Reagents and Conditions
Common reagents for the hydroxylation of pyrrolidine derivatives include microbial strains like Aspergillus sp. and commercial lipases for stereoselective esterification . Other reagents may include oxidizing agents for oxidation reactions and reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions include optically-active 3-pyrrolidinol and its derivatives, which are valuable chiral building blocks for pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
3-Tert-butylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of various bioactive molecules.
Biology: The compound’s unique properties make it useful in studying enzyme-catalyzed reactions and microbial transformations.
Medicine: Its derivatives are used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound’s potential for industrial-scale production makes it valuable for large-scale synthesis of chiral intermediates.
Wirkmechanismus
The mechanism of action of 3-Tert-butylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that pyrrolidine derivatives can interact with proteins like Akt, influencing various biological processes . The exact mechanism may vary depending on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Tert-butylpyrrolidin-3-ol include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Uniqueness
This compound is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
3-tert-butylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-7(2,3)8(10)4-5-9-6-8/h9-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
NWJWKBSTUFVBQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(CCNC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



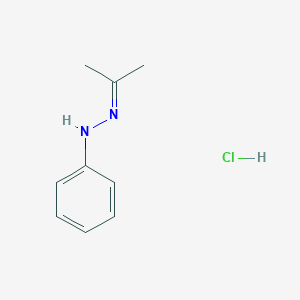
![1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13319978.png)

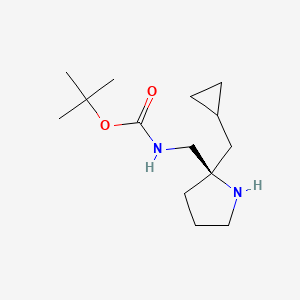

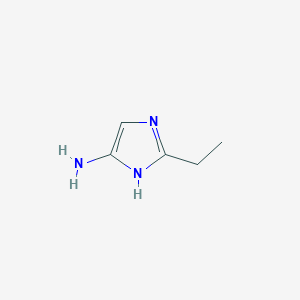
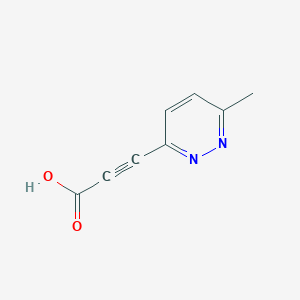

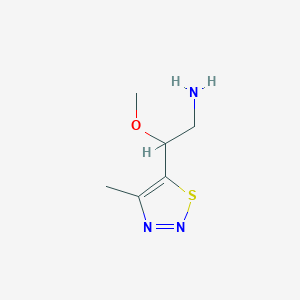
![6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13320031.png)
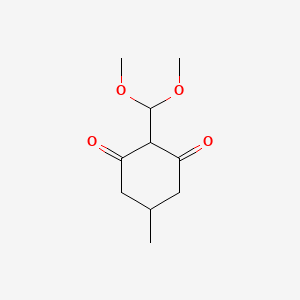
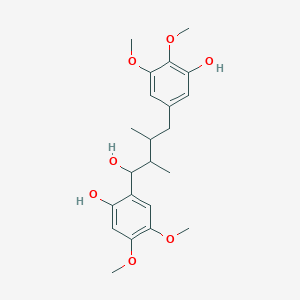
![N-[1-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B13320044.png)
